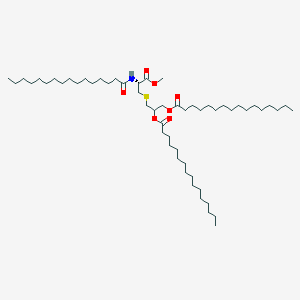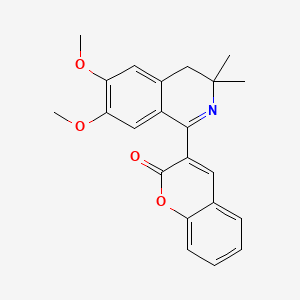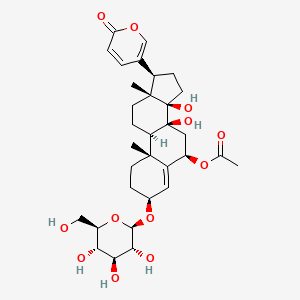
Iodoacétate de N-succinimidyle
Vue d'ensemble
Description
It is commonly used in bioconjugate chemistry and as a coupling agent for the chemoselective conjugation of proteins and enzymes. This compound is known for its role in the synthesis of hybrid anticonvulsants and its applications in monoclonal antibody production.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate has a wide range of scientific research applications:
Anticonvulsant Agent Synthesis: It is instrumental in the design and synthesis of new hybrid anticonvulsants.
Monoclonal Antibody Production: Enhances monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing cell-specific glucose uptake rate.
Bioconjugate Chemistry: Used for the efficient synthesis of heterobifunctional coupling agents, facilitating various biochemical applications.
Mécanisme D'action
Target of Action
N-Succinimidyl Iodoacetate (SIA Crosslinker) is primarily targeted towards molecules containing primary amines and sulfhydryl groups . These targets play a crucial role in various biological processes, including protein synthesis and function.
Mode of Action
The compound interacts with its targets through two key reactions :
Biochemical Pathways
The compound affects the biochemical pathways involving proteins with primary amines and sulfhydryl groups . The formation of amide and thioether bonds can lead to changes in protein structure and function, affecting downstream effects in the associated biochemical pathways.
Result of Action
The result of the compound’s action is the formation of stable amide and thioether bonds with target molecules . This can lead to the creation of cross-linked proteins or the conjugation of different molecules, which can have various molecular and cellular effects depending on the specific targets involved.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The compound’s reactivity towards primary amines and sulfhydryl groups is pH-dependent, with optimal activity observed at pH 7-9 for amine reaction and pH > 7.5 for sulfhydryl reaction.
Analyse Biochimique
Biochemical Properties
N-Succinimidyl Iodoacetate interacts with various biomolecules, primarily amino and sulfhydryl groups . It is known for its reactive groups: NHS ester and iodoacetyl . The NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond, while the iodoacetyl group reacts with sulfhydryl groups at pH > 7.5 to form a stable thioether bond .
Cellular Effects
The effects of N-Succinimidyl Iodoacetate on cells are primarily observed in its ability to inhibit glycolysis . It is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition can lead to a decrease in cellular lactate production and can cause a delayed cell death .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl Iodoacetate involves its interaction with biomolecules at the molecular level. The NHS ester of N-Succinimidyl Iodoacetate reacts with primary amines to form a stable amide bond, while the iodoacetyl group reacts with sulfhydryl groups to form a stable thioether bond . These reactions allow N-Succinimidyl Iodoacetate to exert its effects, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Succinimidyl Iodoacetate can change over time. For instance, exposure of astroglia-rich primary cultures to N-Succinimidyl Iodoacetate in concentrations of up to 1 mM can cause a delayed cell death that is detectable after 90 minutes of incubation .
Metabolic Pathways
N-Succinimidyl Iodoacetate plays a role in the metabolic pathway of glycolysis . It is known to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a pivotal role in the glycolytic pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate typically involves the reaction of iodoacetic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form amide and thioester bonds, respectively.
Coupling Reactions: It is used as a coupling agent in bioconjugate chemistry to link proteins and enzymes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol
Catalysts: Dicyclohexylcarbodiimide (DCC)
Major Products Formed
Amides: Formed by the reaction with amines
Thioesters: Formed by the reaction with thiols
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Succinimidyl Acrylate: Another coupling agent used in bioconjugate chemistry.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Used for the synthesis of thiazole, pyrazole, and pyridine derivatives.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is unique due to its specific application in the synthesis of hybrid anticonvulsants and its ability to enhance monoclonal antibody production. Its reactivity with nucleophiles and its role in bioconjugate chemistry make it a valuable compound in various scientific research fields.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGQQTWSGDXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391202 | |
| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-27-8 | |
| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39028-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate](/img/structure/B1681590.png)








